13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

This compound, also known as 10β-Hydroxy Levonorgestrel or Levonorgestrel EP Impurity I, is a hydroxylated derivative and a known impurity of the synthetic progestin Levonorgestrel. It is a steroid with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol.

Molecular Formula C21H28O3
Molecular Weight 328.46
CAS No. 21508-50-9
Cat. No. B602021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
CAS21508-50-9
Synonyms13-Ethyl-10,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one
Molecular FormulaC21H28O3
Molecular Weight328.46
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O
InChIInChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one (CAS 21508-50-9): A Pharmacopoeial Reference Standard for Levonorgestrel Impurity Profiling


This compound, also known as 10β-Hydroxy Levonorgestrel or Levonorgestrel EP Impurity I, is a hydroxylated derivative and a known impurity of the synthetic progestin Levonorgestrel [1]. It is a steroid with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol [2]. As a European Pharmacopoeia (EP) and British Pharmacopoeia (BP) specified impurity, its primary application is as an analytical reference standard for the identification, quantification, and quality control of Levonorgestrel active pharmaceutical ingredients (APIs) and finished drug products . It is formed through the oxidation of the final product or its intermediates [2].

Why In-Class Substitution Is Inadequate: The Specific Chromatographic and Regulatory Identity of 10β-Hydroxy Levonorgestrel


Using a generic hydroxylated steroid or another Levonorgestrel impurity standard as a substitute for this specific compound is not analytically valid. Each impurity in the Levonorgestrel monograph has a unique retention time and spectral characteristic in the prescribed pharmacopoeial HPLC method [1]. The 10β-hydroxylation creates a specific structural isomer (distinct from the 6α- or 6β-hydroxy impurities) that directly impacts its chromatographic behavior [2]. Crucially, the British Pharmacopoeia imposes a specific limit of 0.1% for this individual impurity, which differs from the general unspecified impurity limit of 0.5% or total impurity limit of 2.0% in other pharmacopoeias like the USP [3]. Quantitation against the wrong standard would lead to inaccurate purity results and potential batch failure, making exact-to-impurity reference material procurement a regulatory necessity for ANDA submissions or commercial production [4].

Quantitative Evidence Guide for the Differentiation of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one


Pharmacopoeial Impurity Limit: BP/EP 0.1% Specific Limit vs. USP 0.5% Generic Limit

The British Pharmacopoeia (BP) 2017 specifies a limit of not more than 0.1% for Levonorgestrel EP Impurity I, distinguishing it from the more generic USP limit of 0.5% for any single unknown impurity [1][2]. This tighter, specific limit elevates its importance in analytical testing, requiring a dedicated, highly pure reference standard for accurate quantification.

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Structural Specificity: Chromatographic Separation from 6-Hydroxy Isomers

This impurity is the 10β-hydroxy isomer, which is structurally and chromatographically distinct from its 6α-hydroxy (Impurity G) and 6β-hydroxy (Impurity H) counterparts [1]. In the HPLC method described by Gorog et al., these hydroxy impurities exhibit different retention times and diode-array UV spectra, allowing for specific identification [2]. Using the wrong isomer standard would lead to peak misidentification.

Analytical Chemistry HPLC Method Validation Isomer Resolution

Origin as a Process-Specific Impurity: A Marker for Synthesis and Degradation Pathways

Unlike some impurities which are starting material leftovers, Impurity I is formed through the oxidation of the final product or late-stage intermediates, making it a key marker for process control and stability studies [1]. A study by Horvath et al. identified this impurity among the side-products of the ethinylation step in progestogen synthesis [2]. Its presence at levels near the 0.1% limit signals a specific degradation or process control issue.

Process Chemistry Degradation Chemistry Synthetic Route Scouting

Prioritized Application Scenarios for 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one Procurement


Quantitative Analysis in EP/BP-Compliant Quality Control of Levonorgestrel API

As established by the specific 0.1% limit in the European and British Pharmacopoeias, this compound is an indispensable reference standard for quantifying Impurity I in Levonorgestrel drug substance [1]. QC labs must use it to calibrate their HPLC systems and prepare system suitability solutions, as its unique retention time and response factor are required to ensure the method's accuracy and to demonstrate regulatory compliance for product release.

Peak Identification in Analytical Method Development and Validation (AMV)

When developing or validating a new HPLC method for Levonorgestrel, analytical scientists must use this standard to definitively assign the peak corresponding to the 10β-hydroxy impurity [2]. The Gorog et al. paper demonstrates the use of diode-array UV spectroscopy for this purpose, and the pure compound is needed to establish the relative retention time, resolution from the 6-hydroxy isomers, and spectral characteristics for the method's specificity claims in an ANDA filing.

Stability-Indicating Method and Forced Degradation Studies

Given that this impurity is a known product of oxidation, it is a critical analyte in stability-indicating methods [3]. When Levonorgestrel drug substance or product is subjected to oxidative stress (e.g., peroxide challenge), the formation of 10β-Hydroxy Levonorgestrel must be monitored. Procuring a characterized reference standard is essential for quantifying this degradation product and for validating the stability-indicating power of the analytical method.

Process Chemistry Optimization and Synthetic Route Scouting

For R&D chemists optimizing the ethinylation step or investigating alternative synthetic routes, this impurity serves as a diagnostic marker for undesired oxidation side-reactions [4]. Having access to the authenticated compound allows for direct spiking experiments to confirm its formation pathway and to develop control strategies that minimize its generation below the 0.1% pharmacopoeial threshold during scale-up.

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